molecular formula C11H10BrNO B11864295 (S)-1-(7-Bromoquinolin-2-yl)ethanol

(S)-1-(7-Bromoquinolin-2-yl)ethanol

Cat. No.: B11864295
M. Wt: 252.11 g/mol
InChI Key: HHHCUXIBSUVETB-ZETCQYMHSA-N
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Description

(S)-1-(7-Bromoquinolin-2-yl)ethanol is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and an ethanol group at the 2nd position of the quinoline ring makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(7-Bromoquinolin-2-yl)ethanol typically involves the bromination of quinoline followed by the introduction of an ethanol group. One common method is:

    Bromination of Quinoline: Quinoline is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 7th position.

    Introduction of Ethanol Group: The brominated quinoline is then reacted with an appropriate reagent to introduce the ethanol group at the 2nd position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(7-Bromoquinolin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the ethanol group to an ethyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Formation of 7-bromoquinoline-2-carboxylic acid.

    Reduction: Formation of 7-bromoquinoline-2-ethyl.

    Substitution: Formation of 7-substituted quinoline derivatives.

Scientific Research Applications

(S)-1-(7-Bromoquinolin-2-yl)ethanol is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(7-Bromoquinolin-2-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and ethanol group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (7-Bromoquinolin-2-yl)methanol: Similar structure but with a methanol group instead of ethanol.

    2-Quinolinemethanol, 7-bromo-: Another derivative with a methanol group.

    N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine: A more complex derivative with additional functional groups.

Uniqueness

(S)-1-(7-Bromoquinolin-2-yl)ethanol is unique due to the specific positioning of the bromine atom and ethanol group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

(1S)-1-(7-bromoquinolin-2-yl)ethanol

InChI

InChI=1S/C11H10BrNO/c1-7(14)10-5-3-8-2-4-9(12)6-11(8)13-10/h2-7,14H,1H3/t7-/m0/s1

InChI Key

HHHCUXIBSUVETB-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=NC2=C(C=CC(=C2)Br)C=C1)O

Canonical SMILES

CC(C1=NC2=C(C=CC(=C2)Br)C=C1)O

Origin of Product

United States

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